4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
Overview
Description
The compound “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of new heterocycles that have been evaluated for antibacterial activity . Some of these heterocycles have also been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . The synthesized molecules underwent thorough characterization and evaluation for their antibacterial activity . Some of them were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. In one study, the compound was used in the synthesis of new heterocycles . These heterocycles were then evaluated for their antibacterial activity . Some of them were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Scientific Research Applications
Palladium-catalyzed Cycloisomerization
This compound is involved in the palladium-catalyzed cycloisomerization processes, contributing to the synthesis of substituted pyrroles. These reactions exemplify the utility of palladium catalysis in transforming simple or complex molecules into pyrrole derivatives, which are crucial scaffolds in drug development and organic materials (Gabriele et al., 2001).
Synthesis of Stable Cyclic (Alkyl)(amino)carbenes
Research demonstrates the synthesis of simplified versions of stable bulky and rigid cyclic (alkyl)(amino)carbenes, where derivatives of the compound act as steric protectants. These carbenes exhibit catalytic activity in the gold(I)-catalyzed hydroamination of internal alkynes, a process of significant interest for the development of nitrogen-containing heterocycles (Zeng et al., 2009).
Intermolecular Electron Transfer
Studies on low-molecular-weight polyaniline models show that derivatives similar to 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine engage in intermolecular electron transfer upon protonation. This research provides insights into the electronic interactions and conductivity properties of polyaniline derivatives, which are essential for the development of conductive polymers (Lokshin et al., 2001).
Synthesis of Highly Substituted 3-Pyrrolin-2-ones
The compound's derivatives have been utilized in the synthesis of highly substituted 3-pyrrolin-2-ones from α-amino acids, showcasing the versatility of pyrrolidine derivatives in synthesizing complex N-heterocyclic compounds. These compounds have applications in medicinal chemistry and as intermediates in organic synthesis (Barceló et al., 2018).
Total Synthesis of Complex Alkaloids
The compound plays a role in the total synthesis of complex polycyclic dimeric pyrrole-imidazole alkaloids, such as palau’amine. This synthesis highlights the compound's utility in constructing highly complex molecular architectures found in natural products, which are of significant interest for their biological activities (Seiple et al., 2009).
Future Directions
The future directions for research on “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” could include further studies on its biological activity and potential therapeutic uses. The compound’s pronounced docking properties and biological activity suggest that it may have potential uses in the biological and medical sciences . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Mechanism of Action
Target of Action
Similar compounds have been found to target the dna-binding activity of gata3 and other members of the gata family . These targets play a crucial role in cellular processes such as cell growth and differentiation .
Mode of Action
It is suggested that similar compounds inhibit the interaction between gata3 and sox4 . This interaction is crucial for certain cellular processes, and its inhibition can lead to changes in these processes .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to cell growth and differentiation .
Result of Action
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes . These interactions are crucial as they can influence the compound’s potential therapeutic applications, particularly in antibacterial and antitubercular treatments .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production in Chinese hamster ovary cells . Additionally, it influences cell signaling pathways and gene expression, which are critical for maintaining cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase by forming hydrogen bonds with active site residues . These interactions lead to enzyme inhibition, which can alter gene expression and cellular metabolism, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term in vitro and in vivo studies . Its stability may vary depending on the experimental conditions and storage methods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes and therapeutic applications .
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLAUVNEHBYVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCC(CC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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